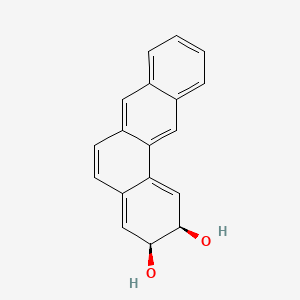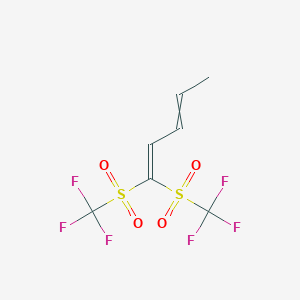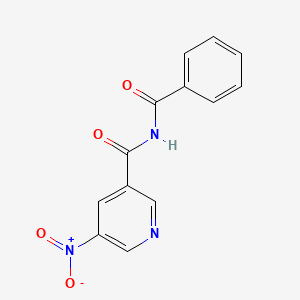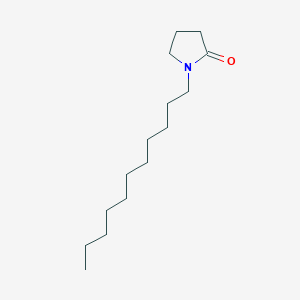![molecular formula C6H5FN2O2 B14621257 Imidazole, 2-fluoro-5-[2-carboxyvinyl]- CAS No. 60010-46-0](/img/structure/B14621257.png)
Imidazole, 2-fluoro-5-[2-carboxyvinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 2-fluoro-5-[2-carboxyvinyl]-: is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 2-fluoro-5-[2-carboxyvinyl]- typically involves the introduction of a fluorine atom and a carboxyvinyl group onto the imidazole ring. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and carboxylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazole, 2-fluoro-5-[2-carboxyvinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is used in the production of advanced materials, including polymers and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage .
Mécanisme D'action
The mechanism of action of Imidazole, 2-fluoro-5-[2-carboxyvinyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and increases its lipophilicity, which can improve its bioavailability and interaction with biological targets. The carboxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
2-Fluoroimidazole: Shares the fluorinated imidazole core but lacks the carboxyvinyl group.
5-Fluoroimidazole: Similar fluorination pattern but different substitution at the 5-position.
2-Carboxyvinylimidazole: Contains the carboxyvinyl group but lacks fluorination.
Uniqueness: Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is unique due to the combination of fluorine and carboxyvinyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60010-46-0 |
|---|---|
Formule moléculaire |
C6H5FN2O2 |
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
(E)-3-(2-fluoro-1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-8-3-4(9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1+ |
Clé InChI |
CEXJVOYUMZSGHY-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(NC(=N1)F)/C=C/C(=O)O |
SMILES canonique |
C1=C(NC(=N1)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)

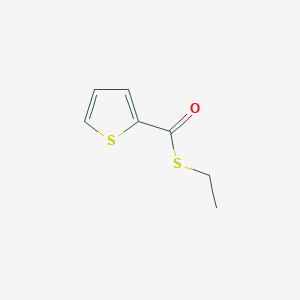

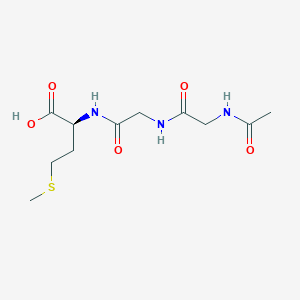
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
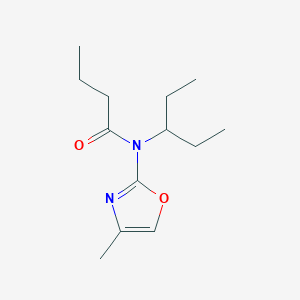
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
